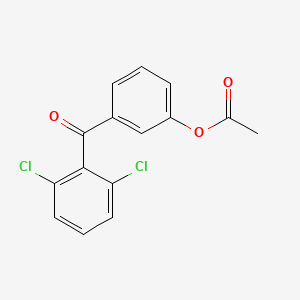

3-Acetoxy-2',6'-dichlorobenzophenone

Description

3-Acetoxy-2',6'-dichlorobenzophenone (CAS: 397844-80-3) is a halogenated benzophenone derivative characterized by two chlorine atoms at the 2' and 6' positions of one aromatic ring and an acetoxy group (-OAc) at the 3-position of the adjacent ring. Its synthesis often involves coupling diazonium salts with precursor molecules, as seen in analogous procedures for spirocyclic compounds . The acetoxy group enhances lipophilicity, which may influence its pharmacokinetic properties compared to non-acetylated analogs.

Properties

IUPAC Name |

[3-(2,6-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKNECZEVVIUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641668 | |

| Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-30-8 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acetylation of 2’,6’-dichlorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods: On an industrial scale, the production of 3-Acetoxy-2’,6’-dichlorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Acetoxy-2’,6’-dichlorobenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₀Cl₂O₃

- Molecular Weight : 309.15 g/mol

- Structure : The compound features a benzophenone core with an acetoxy group at the 3-position and chlorine atoms at the 2' and 6' positions. This arrangement influences its reactivity and biological activity.

Organic Synthesis

3-Acetoxy-2',6'-dichlorobenzophenone is primarily used as an intermediate in the synthesis of various organic compounds. It can undergo several reactions, including:

- Oxidation : Producing corresponding quinones or oxidized derivatives.

- Reduction : Leading to alcohols or other reduced forms.

- Substitution Reactions : Allowing for the introduction of different functional groups.

This versatility makes it valuable in the development of new materials and chemicals.

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacteria and fungi. For instance, studies have shown minimum inhibitory concentrations (MIC) against common pathogens such as:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

- Anticancer Potential : Investigations into its anticancer properties have revealed significant inhibition of cancer cell proliferation across various cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings suggest its potential role in drug development aimed at cancer therapies.

Anti-inflammatory Effects

Studies have indicated that this compound can significantly reduce inflammation in murine models. The compound appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting mechanisms that may be beneficial in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical strains of bacteria and fungi, showing significant inhibition zones that support its potential use as an antimicrobial agent.

-

Anticancer Research

- In vitro studies focused on breast and lung cancer cell lines demonstrated that treatment with varying concentrations of the compound led to increased apoptosis rates, indicating its potential as a chemotherapeutic agent.

-

Evaluation of Anti-inflammatory Properties

- Research involving murine models revealed that administration of the compound resulted in reduced swelling and inflammatory markers compared to control groups, providing evidence for its anti-inflammatory capabilities.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dichloro groups may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers: 3-Acetoxy-2',5'-Dichlorobenzophenone

A key structural isomer is 3-acetoxy-2',5'-dichlorobenzophenone (CAS: 890100-28-4), where the chlorine atoms occupy the 2' and 5' positions instead of 2' and 6'. This minor positional difference significantly alters molecular symmetry and steric effects. For example:

- Chromatographic Behavior: In Florisil column chromatography, dichlorobenzophenone isomers (e.g., o,p'- and p,p'-) exhibit distinct elution patterns. The 2',6' isomer may show higher retention times due to steric hindrance from the 6'-chlorine, whereas the 2',5' isomer could elute earlier .

- Synthetic Utility : The 2',5' isomer is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in synthesis or stability compared to the 2',6' variant .

Functional Group Analogs: 4,4'-Dichlorobenzophenone (DBP)

4,4'-Dichlorobenzophenone (DBP; CAS: 90-98-2) lacks the acetoxy group and instead features chlorine atoms at both para positions. Key distinctions include:

- Environmental Persistence: DBP is a well-documented metabolite of DDT and dicofol, formed via reductive dechlorination . In contrast, the acetoxy group in 3-acetoxy-2',6'-dichlorobenzophenone may confer faster degradation via esterase-mediated hydrolysis, reducing environmental persistence.

- Analytical Applications : DBP is widely used as a high-purity reference material in residue analysis due to its stability and predictable chromatographic behavior . The acetoxy derivative’s utility in this context remains unexplored but could offer advantages in detecting polar metabolites.

Hydroxylated Derivatives: 3-Hydroxy-4,4'-Dichlorobenzophenone

This compound, identified as a minor metabolite of dicofol, replaces the acetoxy group with a hydroxyl (-OH) group . Comparative insights:

- The acetoxy variant’s lipophilicity may favor tissue accumulation.

- Metabolic Pathways: Hydroxylation is a common Phase I metabolic reaction, whereas acetylation (as in this compound) represents a Phase II conjugation process, suggesting divergent metabolic fates in vivo.

Methoxy-Substituted Analogs: 3-Acetoxy-2',6'-Dimethoxybenzophenone

A related compound, 3-acetoxy-2',6'-dimethoxybenzophenone (CAS: 890100-40-0), substitutes chlorine atoms with methoxy (-OMe) groups. Key differences:

- Electron-Donating Effects : Methoxy groups are electron-donating, altering the electronic environment of the aromatic ring compared to electron-withdrawing chlorines. This impacts reactivity in further synthetic modifications (e.g., electrophilic substitution).

- Safety Profile : Safety Data Sheets (SDS) for the dimethoxy variant highlight inhalation risks and recommend specific first-aid measures, though toxicity data for the dichloro analog remain scarce .

Biological Activity

3-Acetoxy-2',6'-dichlorobenzophenone (ACDB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ACDB is classified as a benzophenone derivative with the following structural characteristics:

- Molecular Formula: C15H12Cl2O3

- Molecular Weight: 319.16 g/mol

- IUPAC Name: this compound

The presence of acetoxy and dichloro groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

ACDB has been studied for various biological activities, including:

- Anticancer Activity: Research indicates that ACDB exhibits significant cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.

ACDB's anticancer effects are primarily attributed to its ability to induce apoptosis through mitochondrial pathways. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 10.3 | Inhibition of cell proliferation |

| HepG2 (Liver) | 15.0 | ROS generation leading to mitochondrial dysfunction |

These findings highlight ACDB's potential as an effective anticancer agent.

Case Studies

- Study on MDA-MB-231 Cells:

- HCT116 Cell Line Analysis:

Antimicrobial Activity

ACDB has shown promise in antimicrobial assays against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that ACDB may possess significant antibacterial properties, warranting further investigation into its potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.